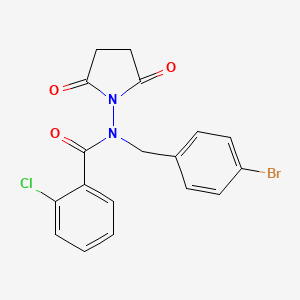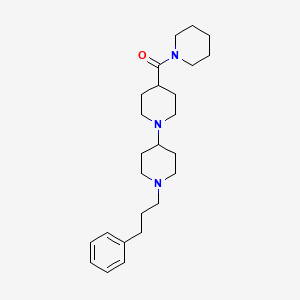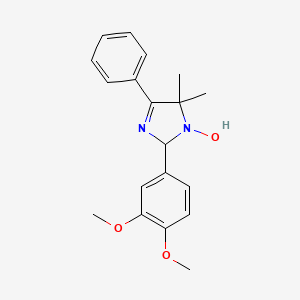
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV was first synthesized in the 1960s and has gained popularity in recent years due to its stimulant effects and potential for abuse. In
作用机制
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol also has some affinity for serotonin transporters, although its effects on this neurotransmitter are less well understood.
Biochemical and Physiological Effects
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has been shown to have a range of biochemical and physiological effects on the body. These effects include increased heart rate and blood pressure, decreased appetite, and increased alertness and energy. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has also been shown to have potential neurotoxic effects, particularly on dopamine neurons.
实验室实验的优点和局限性
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has several advantages for use in lab experiments, including its potency and selectivity for dopamine and norepinephrine transporters. However, there are also several limitations to using 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol in experiments, including its potential for abuse and the difficulty in controlling dosages and exposure levels.
未来方向
There are several future directions for research on 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol. One area of interest is the potential for 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol to be used as a treatment for certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) or Parkinson's disease. Another area of interest is the development of new synthetic cathinones with improved safety profiles and therapeutic potential. Finally, there is a need for further research into the long-term effects of 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol use on the brain and body.
Conclusion
In conclusion, 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects and potential for abuse. It acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has been the subject of extensive scientific research, particularly in the field of neuroscience, and has several advantages and limitations for use in lab experiments. There are several future directions for research on 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol, including its potential as a treatment for neurological disorders and the development of new synthetic cathinones with improved safety profiles and therapeutic potential.
合成方法
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol can be synthesized using a variety of methods, including the Leuckart reaction and the Friedel-Crafts reaction. The Leuckart reaction involves the reduction of a ketone to an amine using formic acid and ammonium formate. The Friedel-Crafts reaction involves the reaction of a ketone with an aromatic compound in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol, with varying degrees of success.
科学研究应用
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have investigated the effects of 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol on dopamine and serotonin transporters, as well as its potential for abuse and addiction. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has also been used as a research tool to study the effects of psychoactive substances on the brain.
属性
IUPAC Name |
3-methyl-2,6-diphenyl-4-propylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-3-14-21(23)15-19(17-10-6-4-7-11-17)22-20(16(21)2)18-12-8-5-9-13-18/h4-13,16,19-20,22-23H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIGRARLURFSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(NC(C1C)C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5137631.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(1-naphthyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5137646.png)
![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B5137656.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)

![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)

